N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide

Description

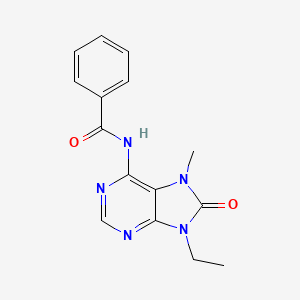

N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide is a synthetic purine-based benzamide derivative with a complex heterocyclic structure. The compound features a benzamide moiety attached to a modified purine scaffold, characterized by ethyl and methyl substituents at the N9 and N7 positions, respectively, and an oxo group at the C8 position (Figure 1). This structural configuration confers unique physicochemical and biological properties, positioning it as a candidate for anticancer research.

Properties

CAS No. |

88420-66-0 |

|---|---|

Molecular Formula |

C15H15N5O2 |

Molecular Weight |

297.31 g/mol |

IUPAC Name |

N-(9-ethyl-7-methyl-8-oxopurin-6-yl)benzamide |

InChI |

InChI=1S/C15H15N5O2/c1-3-20-13-11(19(2)15(20)22)12(16-9-17-13)18-14(21)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,16,17,18,21) |

InChI Key |

UTYFJQYVZXTJFH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=NC=NC(=C2N(C1=O)C)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide involves several steps. One common synthetic route includes the reaction of 9-ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or a drug candidate.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : Ethyl and methyl groups at N9/N7 (target compound) may enhance lipophilicity compared to analogs with bulkier aryl groups (e.g., 4-methylphenyl in ).

- Benzamide vs. Carboxamide : The benzamide group at C6 (target compound) contrasts with carboxamide derivatives, which may alter target binding or stability .

Solubility Challenges and Prodrug Strategies

Like other N-(9H-purin-6-yl)benzamide derivatives, the target compound likely suffers from poor aqueous solubility due to its polycyclic aromatic structure . For example, compound 1 (a structural analog) has a solubility of 22.6 µg/mL, necessitating prodrug strategies for in vivo applications . Common approaches include:

- Phosphate or Amino Group Incorporation: Enhances solubility via ionization or hydrophilic linkers (e.g., prodrugs in ).

- Cyclodextrin Complexation : Tested but unsuccessful for some analogs, highlighting the need for tailored formulations .

Mechanisms of Action: HAT Modulation and Cytotoxicity

Benzamide derivatives are known to interact with epigenetic regulators like HATs:

- HAT Inhibition/Activation: Anacardic acid-derived benzamides (e.g., CTB,7) activate p300 HAT, whereas others (e.g., cyanobenzamide derivatives) inhibit it . The target compound’s ethyl and methyl groups may favor HAT inhibition, akin to anacardic acid analogs, but this requires experimental validation.

ADMET and Pharmacokinetic Considerations

While direct ADMET data for the target compound are absent, predictions for N-(phenylcarbamoyl) benzamide (Table 3 in ) provide insights:

- Absorption/Distribution : Moderate intestinal absorption due to benzamide’s moderate polarity.

Biological Activity

N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide is a purine derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula :

- Molecular Weight : 297.312 g/mol

The structure comprises a purine base modified with a benzamide group, enhancing its biological interactions. The purine moiety's bicyclic structure allows for significant interactions with nucleic acids and enzymes involved in nucleic acid metabolism.

This compound primarily acts as an inhibitor of key enzymes involved in nucleic acid metabolism. Its mechanism includes:

- Enzyme Inhibition : The compound inhibits enzymes critical for DNA and RNA synthesis, potentially affecting cell proliferation.

- Anti-inflammatory Activity : Research suggests that it may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, targeting various cancer cell lines.

Biological Activity Summary

The following table summarizes the biological activities and potential therapeutic applications of this compound:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits nucleic acid metabolic enzymes |

| Anti-inflammatory | Potential to reduce inflammation |

| Anticancer | Activity against various cancer cell lines |

| Antiviral | Possible effects on viral replication processes |

Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanistic Insights : Research has shown that the compound interacts with DNA polymerases and ribonucleotide reductases, crucial for DNA synthesis and repair.

- Case Studies : A case study highlighted its effectiveness in modulating inflammatory pathways in vitro, indicating a dual role in both cancer treatment and inflammation management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(9-Ethylpurin) | Purine base without benzamide | Lacks enhanced activity due to absence of benzamide |

| 7-Methylxanthine | Xanthine derivative | Different nitrogen positioning affects binding affinity |

| 2-Aminopurine | Amino-substituted purine | Known mutagen; different biological implications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.